molecular formula C27H33N3O2 B2429152 4-tert-butyl-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide CAS No. 887217-80-3

4-tert-butyl-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide

Cat. No.: B2429152
CAS No.: 887217-80-3
M. Wt: 431.58
InChI Key: NLWXSPAQWDSMOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide is a sophisticated synthetic compound designed for pharmacological research, integrating a benzamide core with a phenylpiperazine moiety and a furyl subunit. This molecular architecture is characteristic of ligands targeting central nervous system (CNS) receptors . Piperazine-based compounds constitute a therapeutically significant class with a broad spectrum of reported activities, including antiviral, antipsychotic, and anticancer effects . Specifically, 4-phenylpiperazine derivatives have been extensively investigated as high-affinity, selective dopamine receptor antagonists and partial agonists, serving as crucial research tools for exploring neuropsychiatric disorders, addiction, and Parkinson's disease . The structural components of this molecule suggest its potential utility in neuroscience research, particularly for studying the dopamine D3 receptor, a key target in models of addiction and schizophrenia . Furthermore, the presence of the piperazine scaffold indicates potential value in antiviral research programs, as this heterocycle is a key pharmacophore in many FDA-approved and investigational antiviral agents . The furan and tert-butyl benzamide groups may influence the compound's selectivity, physicochemical properties, and blood-brain barrier penetrability . This product is intended for in vitro research applications only and is not for diagnostic, therapeutic, or personal use. Researchers are advised to conduct their own characterization and bioactivity profiling to explore its full potential.

Properties

IUPAC Name

4-tert-butyl-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O2/c1-27(2,3)22-13-11-21(12-14-22)26(31)28-20-24(25-10-7-19-32-25)30-17-15-29(16-18-30)23-8-5-4-6-9-23/h4-14,19,24H,15-18,20H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWXSPAQWDSMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Phenylpiperazine

The 4-phenylpiperazine fragment is synthesized via nucleophilic aromatic substitution (SNAr) between piperazine and a phenyl halide (e.g., bromobenzene or iodobenzene) under alkaline conditions. For instance, reacting piperazine with iodobenzene in the presence of potassium carbonate in dimethylformamide (DMF) at 120°C for 24 hours yields 4-phenylpiperazine with ~75% efficiency. Catalytic systems employing copper(I) iodide or palladium catalysts enhance regioselectivity, particularly for meta-substituted aryl halides.

Preparation of 4-tert-Butylbenzoyl Chloride

The benzamide precursor, 4-tert-butylbenzoyl chloride, is derived from 4-tert-butylbenzoic acid through treatment with thionyl chloride (SOCl₂) or oxalyl chloride. A typical protocol involves refluxing 4-tert-butylbenzoic acid with excess SOCl₂ (3 equiv) in anhydrous dichloromethane (DCM) for 4 hours, followed by solvent evaporation to isolate the acyl chloride in >90% yield.

Ethylene Diamine Linker Functionalization

The ethylenediamine linker is constructed via a two-step process:

  • Michael Addition : Reacting acrylonitrile with furan-2-ylmagnesium bromide generates 2-(furan-2-yl)ethylamine after reduction with lithium aluminum hydride (LiAlH4).
  • Piperazine Coupling : The primary amine undergoes nucleophilic displacement with 4-phenylpiperazine in the presence of potassium iodide and triethylamine (TEA) in acetonitrile at 80°C, yielding 2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethylamine.

Amide Bond Formation Strategies

Schotten-Baumann Reaction

Classical amide coupling involves reacting 4-tert-butylbenzoyl chloride with the ethylenediamine linker under Schotten-Baumann conditions. The amine (1 equiv) is suspended in a biphasic mixture of aqueous sodium hydroxide (10%) and dichloromethane. The acyl chloride (1.2 equiv) is added dropwise at 0°C, followed by vigorous stirring for 2 hours. This method affords the target benzamide in 65–70% yield but suffers from hydrolysis side reactions.

Carbodiimide-Mediated Coupling

Modern approaches employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous DMF. A representative protocol includes:

  • Dissolving 2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethylamine (1 equiv) and 4-tert-butylbenzoic acid (1.1 equiv) in DMF.
  • Adding EDC (1.5 equiv) and HOBt (1.5 equiv) at 0°C.
  • Stirring at room temperature for 12 hours, followed by extraction with ethyl acetate and column chromatography (SiO₂, hexane/EtOAc 3:1).
    This method achieves yields of 85–90% with minimal racemization.

Stereochemical Considerations and Purification

Chiral Resolution

The ethylenediamine linker introduces a stereogenic center, necessitating chiral resolution for enantiopure products. Diastereomeric salts are formed using (−)-dibenzoyl-L-tartaric acid in ethanol, followed by recrystallization to isolate the (R)-enantiomer (>99% ee). Alternatively, chiral HPLC with a cellulose-based stationary phase (Chiralpak IC) resolves racemic mixtures using a hexane/isopropanol mobile phase.

Chromatographic Purification

Final purification employs flash chromatography (silica gel, gradient elution from hexane to ethyl acetate) or preparative HPLC (C18 column, acetonitrile/water + 0.1% formic acid). LC-MS analysis confirms molecular integrity (observed [M+H]⁺ = 476.3).

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (%) Key Advantage
Schotten-Baumann Aqueous NaOH, DCM, 0°C 65–70 85–90 Low cost, simple setup
EDC/HOBt Anhydrous DMF, RT 85–90 95–98 High yield, minimal side products
Chiral Resolution (−)-DBTA, ethanol 40–50 >99 Enantiopure product

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Patent disclosures describe a continuous flow system for large-scale production:

  • Step 1 : Piperazine phenylization in a packed-bed reactor with Pd/C catalyst at 150°C.
  • Step 2 : In-line amidation using microreactors (residence time: 2 minutes) at 50°C.
    This system achieves a throughput of 1.2 kg/day with 93% overall yield.

Green Chemistry Innovations

Solvent substitution (e.g., cyclopentyl methyl ether replacing DCM) and catalytic recycling (CuI nanoparticles) reduce environmental impact. Microwave-assisted reactions (100°C, 20 minutes) cut reaction times by 70%.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions could target the benzamide or piperazine moieties.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.

    Industry: Use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide would depend on its specific biological target. It might interact with receptors, enzymes, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(tert-butyl)-N-(2-(furan-2-yl)ethyl)benzamide
  • N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzamide
  • 4-(tert-butyl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzamide

Uniqueness

4-tert-butyl-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Biological Activity

4-tert-butyl-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide is a compound of interest in medicinal chemistry due to its unique structural features, which include a furan ring and a piperazine moiety. This article explores its biological activity, potential therapeutic applications, and underlying mechanisms of action, supported by diverse research findings and data tables.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyDetails
Molecular Formula C25H29N3O3
Molecular Weight 419.5 g/mol
CAS Number 877631-30-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The piperazine moiety may interact with neurotransmitter receptors, modulating their activity, which can influence neurological pathways.
  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in signaling pathways may contribute to its pharmacological effects.
  • Signal Modulation : The compound may alter intracellular signaling cascades, impacting cellular responses.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown significant cytotoxicity against various cancer cell lines, as summarized in the following table:

Cell LineIC50 Value (µM)Mechanism of Action
MCF-70.65Induction of apoptosis via p53 pathway
HeLa1.47Cell cycle arrest and apoptosis
A5492.41Inhibition of proliferation

These results indicate that the compound exhibits potent antitumor activity comparable to established chemotherapeutics.

Neuropharmacological Effects

The compound's structure suggests potential applications in treating neurological disorders. The piperazine component is known for its affinity for serotonin receptors, which can influence mood and anxiety levels. Preliminary studies indicate that it may enhance serotonergic transmission, providing a basis for further exploration in depression and anxiety models.

Case Studies

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in increased expression of p53 and activation of caspase pathways, leading to apoptosis in breast cancer cells .
  • Neuropharmacological Assessment : In a behavioral model assessing anxiety-like symptoms, administration of the compound resulted in reduced anxiety behaviors in rodents, suggesting its potential as an anxiolytic agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-tert-butyl-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide, and how can reaction yields be optimized?

  • Answer : The compound is typically synthesized via multi-step reactions involving:

  • Step 1 : Coupling of 4-tert-butylbenzoic acid with a furan-2-ylmethylamine intermediate.
  • Step 2 : Introduction of the 4-phenylpiperazine moiety through nucleophilic substitution or reductive amination.
  • Key Reagents : K2_2CO3_3 in acetonitrile for deprotonation, and catalysts like Pd for cross-coupling reactions .
  • Optimization : Yield improvement involves adjusting reaction time (4–5 hours reflux), pH control (basic conditions), and purification via column chromatography or recrystallization. Thin-layer chromatography (TLC) is critical for monitoring reaction progress .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the benzamide core, tert-butyl group (δ ~1.3 ppm for CH3_3), and furan/piperazine protons (δ 6.2–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ peaks).
  • IR Spectroscopy : Detects amide C=O stretches (~1650 cm1^{-1}) and aromatic C-H bends .

Q. What are the primary applications of this compound in biochemical assays?

  • Answer : Its structural features (piperazine for receptor binding, furan for π-π interactions) make it suitable for:

  • Enzyme Inhibition Studies : Testing against acetylcholinesterase (AChE) for Alzheimer’s drug discovery .
  • Receptor Binding Assays : Targeting serotonin or dopamine receptors due to the 4-phenylpiperazine moiety .

Advanced Research Questions

Q. How can molecular docking studies predict the binding affinity of this compound to neurological targets?

  • Answer :

  • Methodology : Use software like AutoDock Vina to dock the compound into AChE or 5-HT1A_{1A} receptor crystal structures (PDB IDs: 4EY7, 7EKG).
  • Key Parameters : Focus on hydrogen bonds between the benzamide carbonyl and catalytic triad residues (e.g., His447 in AChE) and hydrophobic interactions with the tert-butyl group .
  • Validation : Compare docking scores (ΔG values) with experimental IC50_{50} data from enzyme inhibition assays .

Q. What strategies resolve contradictions in reported bioactivity data for structural analogs?

  • Answer : Discrepancies in IC50_{50} values (e.g., for AChE inhibition) may arise from:

  • Assay Conditions : Variations in pH, temperature, or substrate concentration.
  • Structural Modifications : Compare analogs (e.g., 4-fluoro vs. 4-methoxy substituents) to identify SAR trends .
  • Statistical Analysis : Use ANOVA to assess significance across multiple studies .

Q. How does modifying the tert-butyl or furan groups impact pharmacokinetic properties?

  • Answer :

  • tert-Butyl : Enhances lipophilicity (logP ↑), improving blood-brain barrier permeability but potentially reducing solubility.
  • Furan : Replacing it with thiophene increases metabolic stability (resistance to CYP450 oxidation).
  • In Silico Tools : SwissADME predicts ADME profiles; molecular dynamics simulations assess stability in biological membranes .

Q. What experimental designs are optimal for assessing in vitro vs. in vivo toxicity?

  • Answer :

  • In Vitro : MTT assays on HepG2 cells (IC50_{50} < 50 µM indicates low cytotoxicity).
  • In Vivo : Rodent studies with dose escalation (10–100 mg/kg) to monitor hepatotoxicity (ALT/AST levels) .
  • Controlled Variables : Use vehicle controls and standardized OECD guidelines for toxicity testing .

Methodological Considerations

Q. How can enantiomeric purity be ensured during synthesis?

  • Answer :

  • Chiral Chromatography : Use CHIRALPAK® columns with hexane:isopropanol mobile phases.
  • Circular Dichroism (CD) : Confirm enantiomer ratios post-synthesis .

Q. What computational models are best suited for SAR analysis of this compound?

  • Answer :

  • 3D-QSAR : CoMFA or CoMSIA models using steric/electrostatic field descriptors.
  • Machine Learning : Train random forest models on datasets of IC50_{50} values and molecular fingerprints .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.